Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Description
IUPAC Nomenclature and Structural Definition
The IUPAC name for this compound is (R)-methyl 2-[(tert-butoxycarbonyl)amino]-3-iodopropanoate . Its structure consists of:
- A central propanoate backbone with a methyl ester group at the C1 position.
- An iodine atom at the C3 position.
- A tert-butoxycarbonyl (Boc) group protecting the amino moiety at the C2 position.
The molecular formula is C₉H₁₆INO₄ , with a molecular weight of 329.13 g/mol . The structural formula is:
$$ \text{CH}_3\text{O-C(=O)-C(I)H-C(NHBoc)-H} $$
where "Boc" represents the tert-butoxycarbonyl group.
Common Names and Synonyms
This compound is referenced under multiple synonyms in scientific literature and commercial catalogs:
| Common Name/Synonym | Source |
|---|---|
| Boc-β-iodo-Ala-OMe | |
| N-Boc-3-iodo-L-alanine methyl ester | |
| (R)-Methyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate | |
| Boc-Ala(3-I)-OMe |
Registry Numbers and Database Identifiers
Key identifiers include:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 93267-04-0 (L-enantiomer), 170848-34-7 (D-enantiomer) |
| ChemSpider ID | 9078851 |
| PubChem CID | 10903591 (R-configuration), 5051066 (racemic mixture) |
| MDL Number | MFCD00216579 (R), MFCD00216580 (S) |
| EC Number | 640-460-5 |
These identifiers are critical for tracking the compound in chemical databases.
Stereochemical Variants (R/S Configurations)
The compound exhibits stereoisomerism due to the chiral center at C2:
- (R)-Enantiomer :
- (S)-Enantiomer :
Racemic mixtures (CAS 889670-02-4) are less common but serve as intermediates in stereoselective syntheses.
Historical Context and Discovery
The compound emerged as a derivative of Boc-protected amino acids , which gained prominence after the 1960s with the adoption of the Boc group for amine protection in peptide synthesis. Key milestones include:
- 1980s : Development of halogenated amino acids for radiolabeling and medicinal chemistry.
- 2000s : Use in Negishi cross-coupling reactions to synthesize non-canonical amino acids, as demonstrated by Dachwitz et al. (2014).
- 2010s : Optimization of enantioselective syntheses using chiral catalysts, enabling access to both R and S configurations.
Its iodine substituent makes it valuable for transition-metal-catalyzed reactions , particularly in modifying peptides and small molecules.
Tables
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 329.13 g/mol | |
| Melting Point (R-enantiomer) | 55–59°C | |
| Boiling Point | Not reported | |
| Solubility | Soluble in DCM, THF, acetonitrile |
Table 2: Stereochemical Variants
| Configuration | CAS Number | Key Applications |
|---|---|---|
| R | 93267-04-0 | Peptide synthesis, radiopharmaceuticals |
| S | 170848-34-7 | Comparative biochemical studies |
| Racemic | 889670-02-4 | Intermediate in asymmetric synthesis |
Properties
IUPAC Name |
methyl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZBFCCHLUWCQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CI)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407813 | |
| Record name | Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889670-02-4 | |
| Record name | Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Iodination: The iodination of the Boc-protected amino acid can be achieved using iodine (I2) and a suitable oxidizing agent like sodium iodide (NaI) in the presence of a solvent such as acetonitrile.
Esterification: The final step involves esterification of the iodinated Boc-protected amino acid with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, NaH) in an aprotic solvent (e.g., dimethylformamide, DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Synthesis and Role in Drug Development
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate serves as an important intermediate in the synthesis of various pharmaceuticals. It has been utilized in the development of negative allosteric modulators for the µ-opioid receptor, which are crucial for pain management therapies. For instance, a study demonstrated that this compound could be used in Negishi coupling reactions to synthesize potent modulators that stabilize inactive conformations of receptors, enhancing therapeutic efficacy while minimizing side effects .
Case Study: µ-Opioid Receptor Modulation
In recent research, this compound was employed to synthesize a compound that acts as a negative allosteric modulator of the µ-opioid receptor. This compound demonstrated significant inhibition of receptor activation by morphine and other agonists, showcasing its potential application in reducing opioid-induced side effects such as respiratory depression .
Applications in Peptide Synthesis
This compound is also extensively used as a building block in peptide synthesis due to its protective group (tert-butoxycarbonyl) that allows for selective reactions without interfering with other functional groups. The ability to introduce iodine at the β-position of amino acids makes it particularly useful for synthesizing iodinated peptides, which are valuable in both research and therapeutic contexts.
Table: Comparison of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Drug Development | Intermediate for synthesizing modulators for opioid receptors | Negative allosteric modulators |
| Peptide Synthesis | Building block for iodinated amino acids | Synthesis of iodinated peptides |
| Medicinal Chemistry | Synthesis of bioactive molecules | Development of new analgesics |
Mechanism of Action
The mechanism by which Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate exerts its effects involves the reactivity of the iodine atom and the Boc-protected amino group. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The Boc group protects the amino functionality during reactions, preventing unwanted side reactions and allowing for selective deprotection under acidic conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers
Key Findings :
Substituent Variations
A. Aromatic vs. Aliphatic Iodo Substituents
Key Findings :
- The aliphatic iodine in the target compound enables nucleophilic substitution, whereas the aromatic iodine in the phenyl derivative is suited for transition-metal-catalyzed coupling .
B. Hydroxyl vs. Iodo Substituents
Key Findings :
Functional Group Modifications
A. Di-Boc Protection
| Compound | Protection | Yield in Synthesis |
|---|---|---|
| Methyl 2-(di-Boc)amino-3-(5-hydroxypyridin-2-yl)propanoate | Dual Boc groups | 91% |
| Target Compound | Single Boc group | 68–91% |
Key Findings :
B. Methoxyaryl Modifications
Key Findings :
Key Findings :
- The target compound’s higher density (1.551 g/cm³) reflects its iodine content, while the di-Boc derivative’s decomposition temperature (163°C) limits high-temperature applications .
Biological Activity
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, commonly referred to as N-Boc-3-iodoalanine methyl ester, is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of peptide-based therapeutics. This article reviews its biological activity, synthesis methods, and relevant case studies.
- Chemical Formula : C₉H₁₆INO₄
- Molecular Weight : 329.13 g/mol
- IUPAC Name : methyl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- CAS Number : 93267-04-0
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 49 - 52 °C |
| Boiling Point | 356.5 °C at 760 mmHg |
| Density | 1.551 g/cm³ |
| Refractive Index | 1.513 |
Biological Activity
This compound exhibits various biological activities that have been explored in recent research:
Peptide Synthesis
This compound serves as an important building block in peptide synthesis, particularly for generating peptides with modified functionalities. The tert-butoxycarbonyl (Boc) group allows for selective protection of the amine during synthesis, facilitating the formation of complex peptide structures.
Study on Peptide Derivatives
A study published in the Journal of Medicinal Chemistry investigated various Boc-protected amino acids, including this compound, focusing on their role as intermediates in synthesizing bioactive peptides. The findings indicated that these compounds could significantly enhance the stability and efficacy of peptide drugs due to their structural modifications .
Synthesis and Characterization
A detailed synthesis protocol was developed for this compound using standard organic synthesis techniques involving the coupling of Boc-protected amino acids with iodinated reagents. The resulting compounds were characterized using NMR and mass spectrometry to confirm their structure and purity .
Safety Information
While this compound is not classified as a hazardous substance, standard safety precautions should be observed during handling:
- Signal Word : Warning
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate with high yield and purity?
- Methodological Answer : The compound can be synthesized via reduction and inversion methods. For the erythro isomer, sodium borohydride in methanol at -40°C achieves 93% yield. The threo isomer is obtained with 100% efficiency via methanesulfonyl chloride, cesium acetate, and crown ether-18-6 . Coupling reactions using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in CH₂Cl₂ are effective for peptide bond formation, yielding intermediates for further functionalization .
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Erythro isomer synthesis | NaBH₄, MeOH, -40°C | 93% | |
| Threo isomer inversion | MsCl, CsOAc, crown ether-18-6 | 100% | |
| Peptide coupling | DCC, DMAP, CH₂Cl₂ | 56–91% |
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : Store the solid compound at 2–8°C in the dark. For stock solutions, use anhydrous DMSO and aliquot to avoid freeze-thaw cycles:
- -80°C : Stable for 6 months.
- -20°C : Stable for 1 month.
Solubility is enhanced by heating to 37°C with sonication .
Q. What analytical techniques are recommended for verifying the purity and structure of this compound?
- Methodological Answer :
- HPLC-MS : Monitor purity (>98%) and detect degradation products.
- ¹H/¹³C NMR : Confirm structural integrity (e.g., tert-butyl group at δ 1.43 ppm in CDCl₃) .
- TLC : Track reaction progress using ethyl acetate/hexanes (50–75% gradient) .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials to enforce specific stereochemistry. For example, methyl (S)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate reacts with arylboronic acids under Suzuki conditions to retain configuration .
- Kinetic vs. Thermodynamic Control : Low temperatures (-40°C) favor erythro isomer formation, while inversion methods enable threo isomer access .
Q. What strategies resolve contradictions in reported synthetic yields or reaction outcomes?
- Methodological Answer :
- Standardized Protocols : Reproduce reactions under inert atmospheres (N₂/Ar) with rigorously dried solvents.
- Cross-Validation : Compare NMR data with literature (e.g., tert-butyl δ 1.43 ppm vs. δ 1.40 ppm ).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., deiodination or Boc-deprotection) .
Q. How is this compound utilized in radiolabeling for biological studies?
- Methodological Answer :
- ¹²³I/¹²⁵I Isotopologues : Synthesized via halogen exchange for SPECT/CT imaging. Optimize specific activity using no-carrier-added (NCA) methods .
- In Vivo Stability : Assess metabolic breakdown in PBS buffer or serum at 37°C over 24 hours .
Q. What are the mechanistic implications of its role in peptide synthesis?
- Methodological Answer :
- Peptide Coupling : Acts as a protected amino acid intermediate. The iodine atom facilitates nucleophilic substitution (e.g., with thiols or amines) for side-chain diversification .
- Deprotection Studies : LiOH in THF/H₂O (3:2) selectively removes methyl esters without affecting the Boc group .
Data Contradictions and Resolution
Discrepancies in Solubility and Stability Across Studies
- Resolution :
- Solvent Effects : Use DMSO for polar protic conditions or THF for non-polar reactions. Conflicting solubility reports may arise from incomplete sonication or incorrect solvent ratios .
- Accelerated Stability Testing : Incubate at 40°C for 4 weeks; HPLC-MS quantifies degradation (e.g., <5% decomposition at -80°C vs. 15% at 25°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
